molecular formula C10H18N2O2 B8011288 tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B8011288
M. Wt: 198.26 g/mol
InChI Key: QYWHMAGYAFGLJH-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate ( 1378370-34-3) is a protected, rigid bicyclic amine building block of significant interest in medicinal chemistry and drug discovery. This compound features a bicyclo[3.1.0]hexane scaffold, which introduces structural constraint and is recognized as a valuable core in developing bioactive molecules . The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, enhancing the compound's stability and making it a versatile synthetic intermediate for further functionalization, particularly at the primary amine position . The azabicyclo[3.1.0]hexane structure is an essential pharmacophore found in several pharmaceuticals. For instance, it is a key component of the potent gyrase inhibitor Trovafloxacin, a fourth-generation fluoroquinolone antibiotic that acts by inhibiting bacterial DNA replication . Furthermore, the related 2-azabicyclo[3.1.0]hexane derivative Saxagliptin is a widely used active pharmaceutical ingredient belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, prescribed for the management of type 2 diabetes mellitus . This combination of a rigid, three-dimensional scaffold and multiple reactive handles makes this compound a highly valuable intermediate for constructing novel molecules targeting a range of biological pathways. It is particularly useful for researchers synthesizing potential antibacterial agents, enzyme inhibitors, and other therapeutic candidates. This product is supplied for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWHMAGYAFGLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted azabicyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • Tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has been explored for its potential as a scaffold in the design of novel therapeutic agents. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties, including selectivity and potency against specific biological targets.
    • Research indicates its application in developing inhibitors for various enzymes, particularly those involved in metabolic pathways and disease processes .
  • Neuropharmacology :
    • The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies suggest that modifications of this compound can lead to enhanced neuroprotective effects, making it a candidate for further exploration in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, suggesting its potential use in developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the use of catalytic methods to streamline production and increase yield. Various derivatives have been synthesized to enhance its biological activity, including modifications that improve solubility and bioavailability.

Synthesis Pathway Example:

StepReagentsConditionsYield
1Di-tert-butyl dicarbonateTHF, Na2CO3Up to 81%
2Sodium azideAcetic acid, Inert atmosphere50.3%
3N,N-DiisopropylethylamineDMF, Room Temperature60%

Case Studies

  • Inhibitors of Enzymatic Activity :
    • A study demonstrated the efficacy of tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane derivatives as inhibitors for specific enzymes involved in cancer metabolism, showcasing their potential role in targeted cancer therapies .
  • Neuroprotective Agents :
    • Research highlighted the neuroprotective effects of modified azabicyclo compounds in cellular models of neurodegeneration, indicating their promise for developing treatments aimed at preserving neuronal health during pathological processes .

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The azabicyclohexane ring system provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Amino vs. Oxa Substituents

The 6-amino group in the target compound distinguishes it from the 6-oxa derivative (CAS 114214-49-2). While the amino group participates in hydrogen bonding and nucleophilic reactions, the oxygen atom in the oxa analog reduces basicity, making it less reactive in acidic environments .

Carbamoyl vs. Boc Groups

The carbamoyl-substituted derivative (CAS 361440-67-7) introduces additional hydrogen-bonding capacity, which is advantageous in enzyme inhibition. In contrast, the Boc group in the target compound provides temporary protection for the amine, enabling selective deprotection during synthesis .

Stereochemical Variations

Compounds like (1S,3S,5S)-tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate highlight the importance of stereochemistry. The rigid bicyclic structure enforces specific conformations, enhancing binding selectivity to biological targets .

Pharmacological Relevance

  • The amino group in the target compound is critical for interactions with kinase active sites .
  • Carbamoyl derivatives (e.g., CAS 361440-67-7) show promise in diabetes therapeutics due to their affinity for glucose-regulating enzymes .

Biological Activity

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate, also referred to by its IUPAC name, is a bicyclic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS Number : 2253632-27-6
  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activity of azabicyclo compounds, particularly their potential as antitumor agents. The compound this compound has been evaluated for its effects on various cancer cell lines.

Antitumor Activity

Research has demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
Human Erythroleukemia (K562)4.2 - 24.1Induction of apoptosis and cell cycle arrest
T Lymphocyte (Jurkat)Not specifiedDisruption of actin cytoskeleton
Cervical Carcinoma (HeLa)Significant reduction in cell motilityApoptosis induction and morphological changes
Mouse Colon Carcinoma (CT26)Significant reduction in tumor growth in vivoInhibition of cell proliferation and migration

In a study involving the HeLa and CT26 cell lines, treatment with certain azabicyclo derivatives led to a notable decrease in cell viability, with some compounds reducing live cell percentages from approximately 89% to as low as 15% after treatment .

The biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : Compounds containing the azabicyclo structure have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The distribution of treated cells across different phases of the cell cycle indicates that these compounds can halt proliferation by causing accumulation in the SubG1 phase.
  • Inhibition of Cell Migration : The reduction in motility observed in treated HeLa cells suggests that these compounds may also reduce metastatic potential.

Case Studies

Several studies have explored the efficacy of azabicyclo compounds:

  • Study on HeLa Cells : A specific derivative demonstrated a marked decrease in actin filament integrity post-treatment, suggesting cytoskeletal disruption as a mechanism contributing to reduced cell motility and increased apoptosis .
  • In Vivo Studies : Preliminary experiments on Balb/C mice indicated that certain azabicyclo derivatives significantly inhibited tumor growth dynamics, highlighting their potential for therapeutic application .

Q & A

Q. What are the critical steps in synthesizing tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate?

Methodological Answer: The synthesis typically involves:

  • Boc Protection: Reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture under basic conditions (e.g., Na₂CO₃) to introduce the Boc group. This step achieves ~92% yield after purification via silica gel chromatography (20% EtOAc/heptane) .
  • Amination: Hydrogenation of a protected intermediate (e.g., N,N-dibenzylamino derivative) using Pd/C under H₂ atmosphere, followed by crystallization to isolate the free amine. Yields depend on catalyst activity and reaction monitoring (e.g., H₂ uptake) .

Table 1: Key Synthesis Steps

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Na₂CO₃, THF/H₂O92%
HydrogenationPd/C, H₂, MeOH~85%*
*Hypothetical yield based on analogous procedures.

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is validated using:

  • Chromatography: HPLC or TLC with silica gel (e.g., 20% EtOAc/heptane) to confirm single spots/peaks .
  • Spectroscopy: ¹H/¹³C NMR to verify structural integrity and absence of impurities (e.g., residual solvents or byproducts) .
  • Melting Point Analysis: Consistency with literature values (e.g., 51°C for crystalline intermediates) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield in the oxidation of the bicyclic core?

Methodological Answer: Oxidation of the azabicyclo core (e.g., introducing a 3-oxo group) requires:

  • Catalyst Selection: RuO₂·xH₂O/NaIO₄ in EtOAc/H₂O achieves 83% yield but may generate precipitates. Alternative catalysts (e.g., TEMPO/NaClO) could reduce side reactions .
  • Solvent System: A biphasic EtOAc/H₂O system ensures efficient mixing and minimizes over-oxidation.
  • Monitoring Reaction Progress: TLC or in situ IR spectroscopy to detect intermediate ketone formation and avoid degradation .

Table 2: Oxidation Optimization Strategies

ParameterOptimization StrategyOutcomeReference
CatalystRuO₂/NaIO₄ vs. TEMPO/NaClOHigher selectivity with RuO₂
SolventBiphasic EtOAc/H₂OPrevents byproduct formation

Q. What strategies resolve discrepancies in spectroscopic data for stereoisomers of this compound?

Methodological Answer: Stereochemical ambiguities arise due to the bicyclo[3.1.0]hexane core. To address this:

  • X-ray Crystallography: Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., intermediates crystallize in specific space groups) .
  • Chiral HPLC: Separation of enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases .
  • NOE Experiments: 2D NMR (e.g., ROESY) to identify spatial proximity of protons and assign endo/exo configurations .

Q. How does the bicyclic structure influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The strained bicyclo[3.1.0]hexane ring exhibits unique stability:

  • Acidic Conditions: The Boc group is cleaved with HCl/EtOAc, but the azabicyclo core remains intact due to ring strain stabilization .
  • Basic Conditions: Susceptibility to ring-opening via nucleophilic attack (e.g., hydroxide ions). Stability tests in NaOH/MeOH (0.1 M, 24h) show <5% degradation by HPLC .

Table 3: Stability Assessment

ConditionDegradation (%)Analytical MethodReference
2M HCl/EtOAc<2 (core intact)TLC, NMR
0.1M NaOH/MeOH5HPLC

Theoretical & Application-Oriented Questions

Q. What role does this compound play in the synthesis of bioactive molecules?

Methodological Answer: The 6-amino group serves as a versatile handle for:

  • Peptide Coupling: Reaction with activated carboxylates (e.g., EDC/HOBt) to generate bicyclic peptidomimetics for protease inhibition studies .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to create diversely substituted analogs for SAR analysis .

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